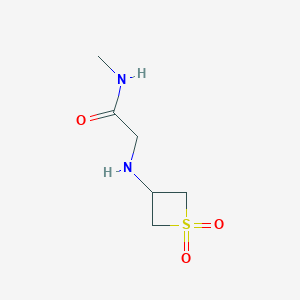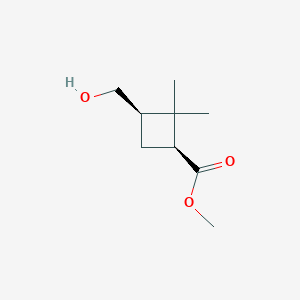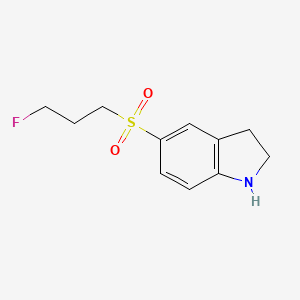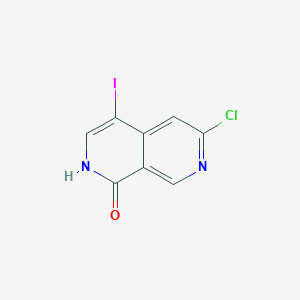
2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide is a novel compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thietane ring with a dioxido substituent, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide typically involves the reaction of 3-bromothietane 1,1-dioxide with N-methylacetamide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for several hours . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thietane derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromothietane 1,1-dioxide: A precursor in the synthesis of 2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide.
N-methylacetamide: Another precursor used in the synthesis.
Other thietane derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a thietane ring with a dioxido substituent and an amino group
Eigenschaften
Molekularformel |
C6H12N2O3S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2-[(1,1-dioxothietan-3-yl)amino]-N-methylacetamide |
InChI |
InChI=1S/C6H12N2O3S/c1-7-6(9)2-8-5-3-12(10,11)4-5/h5,8H,2-4H2,1H3,(H,7,9) |
InChI-Schlüssel |
RFRKCYDRWQXECZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CNC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)







